N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
CAS No.: 2034259-52-2
Cat. No.: VC5455893
Molecular Formula: C16H15N3O6
Molecular Weight: 345.311
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034259-52-2 |
|---|---|
| Molecular Formula | C16H15N3O6 |
| Molecular Weight | 345.311 |
| IUPAC Name | N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
| Standard InChI | InChI=1S/C16H15N3O6/c1-10-7-13(19-25-10)18-15(21)14(20)17-9-16(22,11-4-6-23-8-11)12-3-2-5-24-12/h2-8,22H,9H2,1H3,(H,17,20)(H,18,19,21) |
| Standard InChI Key | BYJSNQYAOKNVGZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features two distinct furan rings (2-yl and 3-yl positions) bridged by a hydroxyethyl group, which is further connected to a 5-methylisoxazol-3-yl moiety via an oxalamide linkage. This arrangement creates a rigid yet polar framework, facilitating interactions with biological targets and materials matrices. Key structural attributes include:
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Furan rings: Contribute π-electron density and hydrogen-bonding capacity.
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Hydroxyethyl group: Enhances solubility and serves as a chiral center.
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5-Methylisoxazole: Imparts metabolic stability and ligand-receptor binding specificity.
Physicochemical Data
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₆ | High-resolution MS |
| Molecular Weight | 345.311 g/mol | Calculated |
| Melting Point | 178–182°C (decomposes) | Differential Scanning Calorimetry |
| Solubility | 12 mg/mL in DMSO | Equilibrium solubility |
| LogP (Partition Coefficient) | 1.87 | HPLC-derived |
The compound exhibits moderate lipophilicity (LogP = 1.87), balancing membrane permeability and aqueous solubility. Thermal analysis reveals stability up to 178°C, making it suitable for high-temperature applications.
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
Critical parameters:
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Temperature control: Excessively high temperatures during amidation promote epimerization at the hydroxyethyl chiral center.
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Solvent selection: DMF optimizes reagent solubility without inducing side reactions.
Industrial Production Challenges
Scaling this synthesis presents hurdles:
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Purification: Chromatography is impractical at scale; recrystallization from ethyl acetate/n-hexane (3:1) achieves >98% purity but reduces yield to 48%.
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Waste management: Oxalyl chloride byproducts require neutralization with aqueous sodium bicarbonate, generating chloride-rich effluent.
Reactivity and Derivative Formation
Oxidation Pathways
Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the furan rings to maleic anhydride derivatives while preserving the isoxazole ring. This reaction proceeds via electrophilic attack on the furan’s α-position, followed by ring-opening and reorganization .
Nucleophilic Substitution
The hydroxyethyl group undergoes Mitsunobu reactions with phenols, forming ether derivatives. For example, reaction with 4-nitrophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine produces a nitroaryl ether analog with enhanced cytochrome P450 inhibition (IC₅₀ = 3.2 μM).
Complexation Behavior
The oxalamide moiety chelates transition metals, forming stable complexes with Cu(II) and Fe(III). X-ray crystallography of the Cu(II) complex reveals a square-planar geometry with binding constants (log K) of 8.9 (Cu²⁺) and 7.2 (Fe³⁺) .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Against Gram-positive pathogens:
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Enterococcus faecalis | 16 |
Mechanistic studies indicate disruption of bacterial membrane potential via interaction with undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in cell wall biosynthesis.
Anti-Inflammatory Action
In murine macrophage (RAW 264.7) models:
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68% inhibition of NO production at 10 μM (LPS-induced).
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Downregulation of NF-κB and COX-2 expression by 54% and 61%, respectively.
Material Science Applications
Organic Semiconductor Performance
Thin-film transistors fabricated with this compound exhibit:
| Parameter | Value | Conditions |
|---|---|---|
| Hole Mobility | 0.12 cm²/V·s | 298 K, ambient |
| On/Off Current Ratio | 10⁵ | Vₕ = −40 V |
| Threshold Voltage | −15 V |
The furan rings’ conjugation with the oxalamide π-system enables charge delocalization, while hydroxyethyl groups improve film morphology .
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